molecular formula C11H11ClO4 B11947205 Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate CAS No. 33567-54-3

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

Cat. No.: B11947205
CAS No.: 33567-54-3
M. Wt: 242.65 g/mol
InChI Key: UKUHRBVTJWEYBW-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is a chemical compound known for its unique structure and reactivity It belongs to the class of oxiranes, which are three-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate typically involves the reaction of 5-chloro-2-methoxyphenylacetic acid with an epoxidizing agent. Common epoxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include β-hydroxy esters, diols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, which can interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This unique substitution pattern can lead to different chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

33567-54-3

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C11H11ClO4/c1-14-8-4-3-6(12)5-7(8)9-10(16-9)11(13)15-2/h3-5,9-10H,1-2H3

InChI Key

UKUHRBVTJWEYBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2C(O2)C(=O)OC

Origin of Product

United States

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